L-p-Boronophenylalanine: A Technical Guide for Researchers
L-p-Boronophenylalanine: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Structure and Properties of L-p-Boronophenylalanine for Researchers, Scientists, and Drug Development Professionals.
L-p-Boronophenylalanine (BPA) is a boron-containing amino acid analogue of phenylalanine that has garnered significant attention in the scientific community, primarily for its crucial role as a boron delivery agent in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and fundamental experimental protocols related to BPA.
Chemical Structure and Properties
L-p-Boronophenylalanine is structurally similar to the essential amino acid L-phenylalanine, with the key difference being the substitution of a boronic acid group (-B(OH)₂) at the para position of the phenyl ring. This structural mimicry allows it to be recognized and transported by cellular amino acid transport systems.
Chemical Structure:
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Synonyms: 4-Borono-L-phenylalanine, Borofalan
Physicochemical Properties
The physicochemical properties of BPA are critical for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.
| Property | Value |
| Chemical Formula | C₉H₁₂BNO₄ |
| Molecular Weight | 209.01 g/mol [1] |
| Melting Point | >300 °C |
| pKa Values | pKa₁ = 2.35, pKa₂ = 8.45, pKa₃ = 9.67[2] |
| Water Solubility | 0.72 ± 0.13 g/L[2] |
| Solubility in DMSO | 10.94 mg/mL (with sonication and pH adjustment) |
Due to its zwitterionic nature at physiological pH, BPA has limited water solubility. To overcome this, it is often formulated as a complex with fructose, which significantly enhances its solubility for intravenous administration.[3][4]
Mechanism of Cellular Uptake
The selective accumulation of BPA in tumor cells is a cornerstone of its application in BNCT. This selectivity is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer cells to meet their high demand for amino acids for proliferation. BPA, mimicking L-phenylalanine, is recognized and actively transported into the cancer cells by LAT1.[5][6] Other transporters, such as LAT2 and ATB0,+, have also been shown to transport BPA.[3][7]
Cellular uptake of L-p-Boronophenylalanine (BPA) via the LAT1 transporter.
Experimental Protocols
The following are detailed methodologies for key experiments involving BPA.
In Vitro BPA Uptake Assay in Cancer Cells
This protocol outlines a typical procedure to quantify the uptake of BPA in adherent cancer cell lines.
1. Cell Culture:
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Culture cancer cells of interest (e.g., U-87 MG glioblastoma cells) in appropriate media and conditions until they reach 80-90% confluency in 6-well plates.
2. Preparation of BPA Solution:
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Prepare a stock solution of BPA in a suitable solvent (e.g., DMSO, with pH adjustment).
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Dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 10, 50, 100 µM).
3. Uptake Experiment:
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Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
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Add the BPA-containing medium to each well.
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Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
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To determine non-specific uptake, a parallel set of wells can be co-incubated with a competitive inhibitor of LAT1 (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH).
4. Cell Lysis and Boron Quantification:
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After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular BPA.
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Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
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Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).
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Measure the boron concentration in the lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).
5. Data Analysis:
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Normalize the boron concentration to the total protein content (e.g., µg Boron / mg protein).
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Plot the uptake over time to determine the uptake kinetics.
Workflow for an in vitro BPA uptake assay.
In Vivo Biodistribution Study in a Mouse Tumor Model
This protocol provides a general framework for assessing the biodistribution of BPA in tumor-bearing mice.
1. Animal Model:
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Establish a tumor xenograft model by subcutaneously or orthotopically implanting human cancer cells into immunocompromised mice (e.g., BALB/c nude mice).
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. BPA Administration:
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Prepare a sterile, injectable formulation of BPA, typically as a BPA-fructose complex, in a physiological buffer.
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Administer the BPA solution to the mice via intravenous (tail vein) or intraperitoneal injection at a specified dose (e.g., 250-500 mg/kg body weight).
3. Tissue Collection:
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At predetermined time points post-injection (e.g., 1, 2, 4, 8, 24 hours), euthanize the mice according to approved animal welfare protocols.
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Collect blood samples via cardiac puncture.
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Dissect and collect the tumor and various normal tissues of interest (e.g., liver, kidney, brain, muscle, skin).
4. Sample Processing and Boron Quantification:
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Weigh each tissue sample.
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Digest the tissue samples using a strong acid (e.g., nitric acid) with heating.
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Dilute the digested samples to a suitable volume with deionized water.
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Measure the boron concentration in each sample using ICP-MS or ICP-AES.
5. Data Analysis:
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Calculate the boron concentration in each tissue as micrograms of boron per gram of tissue (µg/g).
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Determine the tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) boron concentration ratios at each time point.
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Plot the biodistribution profiles to identify the time of maximum tumor boron accumulation and optimal T/N and T/B ratios.
Workflow for an in vivo BPA biodistribution study.
This technical guide provides a foundational understanding of L-p-boronophenylalanine for researchers in drug development and related scientific fields. The provided data and protocols serve as a starting point for further investigation and application of this important compound in cancer therapy and other research areas.
References
- 1. L-p-Boronophenylalanine | C9H12BNO4 | CID 150315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
